1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is a chemical compound characterized by its unique azetidine structure, which includes a four-membered nitrogen-containing ring. The molecular formula of this compound is . It is classified as an azetidine derivative and is notable for its potential applications in organic synthesis and medicinal chemistry.
This compound has been studied extensively within the field of organic chemistry, particularly for its role as a building block in the synthesis of more complex molecules. It is also investigated for its biological activity, including interactions with enzymes and receptors, which may have implications in drug development and therapeutic applications.
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate falls under the category of azetidine derivatives. Azetidines are cyclic compounds containing a nitrogen atom in a saturated four-membered ring. This particular compound features both benzyl and methyl groups, which influence its chemical reactivity and biological properties.
The synthesis of 1-benzyl 3-methyl azetidine-1,3-dicarboxylate typically involves several key steps:
The reaction pathway may involve nucleophilic attack by the amine on the acrylate, leading to ring closure and subsequent functionalization steps to yield the final product. Industrial methods may optimize these routes for scalability and cost-effectiveness.
The molecular structure of 1-benzyl 3-methyl azetidine-1,3-dicarboxylate includes:
The structural formula can be represented as follows:
The InChI Key for this compound is CWEGURJYRSTPQC-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances .
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can participate in various chemical reactions:
Reagents used in these reactions include organic solvents and catalysts. The choice of conditions significantly influences the product distribution and yields.
The mechanism of action for 1-benzyl 3-methyl azetidine-1,3-dicarboxylate primarily involves its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to bind selectively to these targets, modulating their activity and potentially leading to therapeutic effects. Specific pathways affected depend on the biological context in which the compound is applied .
The physical properties of 1-benzyl 3-methyl azetidine-1,3-dicarboxylate include:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and other specific properties may vary based on experimental conditions .
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate has several notable applications:
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate (CAS: 757239-60-4) represents a synthetically versatile and pharmacologically significant azetidine-based building block in modern organic chemistry. Characterized by the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol, this compound features a four-membered azetidine ring differentially protected at the nitrogen (benzyl ester) and C3-position (methyl ester) [2] [3]. Its structural architecture incorporates conformational rigidity, stereochemical diversity potential, and multiple sites for chemical modification, making it indispensable for developing novel bioactive molecules. The compound is commercially available with purity specifications ≥97% and is typically stored at room temperature, facilitating its accessibility for research and industrial applications in medicinal chemistry and drug discovery [2].
Table 1: Fundamental Chemical Properties of 1-Benzyl 3-methyl Azetidine-1,3-dicarboxylate
Property | Value |
---|---|
CAS Number | 757239-60-4 |
Molecular Formula | C₁₃H₁₅NO₄ |
Molecular Weight | 249.26 g/mol |
SMILES Notation | COC(=O)C1CN(C1)C(=O)OCc1ccccc1 |
Purity Specification | ≥97% |
Storage Conditions | Room temperature |
Commercial Sources | Arctom Scientific, Calpac Labs |
Azetidine derivatives occupy a pivotal niche in medicinal chemistry due to their unique physicochemical properties and biological relevance. The four-membered ring structure provides significant conformational rigidity, which enhances binding affinity and selectivity towards biological targets by reducing the entropic penalty associated with ligand-receptor binding. This scaffold is increasingly favored over larger heterocycles (piperidines, pyrrolidines) in central nervous system (CNS) drug development due to its capacity to improve blood-brain barrier (BBB) penetration—a critical parameter influenced by lower molecular weight, optimal topological polar surface area (TPSA), and balanced lipophilicity [4].
Research demonstrates that azetidine-based frameworks, including 1,3-disubstituted variants like 1-benzyl 3-methyl azetidine-1,3-dicarboxylate, serve as precursors for synthesizing diverse fused, bridged, and spirocyclic ring systems. For instance, through strategic transformations such as ring-closing metathesis, intramolecular alkylation, or cross-coupling reactions, these building blocks generate complex polycyclic structures (e.g., diazabicyclo[3.1.1]heptanes or spiro[3.3]heptanes) that explore underutilized three-dimensional chemical space. This structural diversity is crucial for targeting challenging drug targets like protein-protein interactions or allosteric binding sites [4].
The incorporation of azetidines into compound libraries supports diversity-oriented synthesis (DOS) strategies aimed at CNS therapeutics. Studies profiling azetidine-derived scaffolds reveal favorable physicochemical properties (MW < 400, LogP ~2–3, HBD ≤ 2) that align with stringent CNS drug-likeness criteria. Specifically, 1,3-dicarboxylate-protected derivatives serve as key intermediates for introducing pharmacophoric elements such as phenethylamine motifs—structural features prevalent in neurotransmitters, neuromodulators, and CNS-active drugs [4].
Table 2: Key Transformations of Azetidine Scaffolds in Library Synthesis
Transformation Reaction | Scaffold Generated | Medicinal Chemistry Application |
---|---|---|
Ring-Closing Metathesis | 8-Membered Azetidine-Fused Rings | Exploration of medium-ring conformational space |
Intramolecular Alkylation | Bridged [3.1.1] Bicyclic Systems | Ligands for neuroreceptors |
Spirocyclization | Spiro[3.3] or Spiro[4.2.0] Azetidines | Novel scaffolds with improved solubility |
Buchwald-Hartwig Coupling | Tetrahydroquinoline-Fused Azetidines | Targeted kinase inhibitors |
Conformational restriction via azetidine rings serves as a cornerstone strategy for optimizing the pharmacodynamic and pharmacokinetic profiles of bioactive molecules. Restricting rotatable bonds through ring formation reduces molecular flexibility, enforcing specific bioactive conformations that enhance target engagement precision. The azetidine core in 1-benzyl 3-methyl azetidine-1,3-dicarboxylate enables this approach by locking torsion angles critical for interactions with biological targets, thereby improving potency and reducing off-target effects [4] .
In glutamate receptor pharmacology, conformational restriction using azetidine dicarboxylates has elucidated critical structure-activity relationships (SAR). Stereoisomers of azetidine-2,3-dicarboxylic acid (ADC)—synthesized from protected precursors like 1-benzyl 3-methyl azetidine-1,3-dicarboxylate—exhibit starkly different NMDA receptor subtype selectivities. For example, L-trans-ADC displays high affinity (Kᵢ = 10 μM) and agonist potency at NR1/NR2D receptors (EC₅₀ = 50 μM), with a 9.4-fold selectivity over the NR1/NR2A subtype. In contrast, its stereoisomers (e.g., L-cis-ADC, Kᵢ >100 μM) show significantly diminished activity, underscoring how stereochemical configuration and rigid geometry dictate receptor subtype specificity .
Computational studies further validate that constrained azetidine scaffolds adopt distinct binding modes at orthosteric sites. Docking simulations of ADC stereoisomers at NMDA receptor agonist binding domains reveal unconventional orientations inaccessible to flexible glutamate analogs. This enables selective interactions with subtype-specific residues (e.g., NR2D-specific loops), facilitating the design of subtype-selective agonists for neurological disorders. Additionally, conformational restriction improves metabolic stability by shielding labile bonds from enzymatic degradation, extending in vivo half-lives—a property leveraged in developing protease-resistant peptidomimetics and CNS agents with optimized exposure profiles .
Table 3: Biological Activity of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptors
Stereoisomer | [³H]CGP39653 Binding Kᵢ (μM) | Receptor Subtype Potency (EC₅₀, μM) | Subtype Selectivity (NR2D vs. NR2A) |
---|---|---|---|
L-trans-ADC | 10 | NR1/NR2D: 50 | 9.4-fold |
L-cis-ADC | >100 | Inactive at NR1/NR2A-B | Not applicable |
D-trans-ADC | 90 | Weak partial agonist | <2-fold |
D-cis-ADC | 21 | NR1/NR2C: 720; NR1/NR2D: 230 | Partial agonist profile |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0